molecular formula C14H16N2 B15175453 5-((2-Aminophenyl)methyl)-o-toluidine CAS No. 85391-63-5

5-((2-Aminophenyl)methyl)-o-toluidine

Cat. No.: B15175453
CAS No.: 85391-63-5
M. Wt: 212.29 g/mol
InChI Key: JNBOIADEIRQOQQ-UHFFFAOYSA-N
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Description

5-((2-Aminophenyl)methyl)-o-toluidine is a substituted aromatic amine with the molecular formula C₁₄H₁₆N₂. Structurally, it consists of an o-toluidine core (2-methylaniline) substituted at the 5-position with a (2-aminophenyl)methyl group. This compound is part of a broader class of toluidine derivatives, which are characterized by the presence of both methyl (–CH₃) and amino (–NH₂) groups on a benzene ring .

Properties

CAS No.

85391-63-5

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

5-[(2-aminophenyl)methyl]-2-methylaniline

InChI

InChI=1S/C14H16N2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15/h2-7,9H,8,15-16H2,1H3

InChI Key

JNBOIADEIRQOQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CC=CC=C2N)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves reductive amination between o-toluidine and 2-nitrobenzaldehyde, followed by catalytic hydrogenation. The process begins with the condensation of o-toluidine (1.0 equiv) and 2-nitrobenzaldehyde (1.1 equiv) in ethanol under reflux, forming a Schiff base intermediate. Subsequent hydrogenation at 40–60 psi H₂ pressure in the presence of 10% Pd/C reduces both the imine and nitro groups to yield the target compound.

Key reaction:
$$ \text{o-Toluidine} + \text{2-Nitrobenzaldehyde} \xrightarrow{\text{EtOH, reflux}} \text{Schiff base} \xrightarrow{\text{H}_2, \text{Pd/C}} 5\text{-((2-Aminophenyl)methyl)-o-toluidine} $$

Optimization Studies

  • Temperature: Yields improve from 52% to 68% when the hydrogenation temperature is maintained at 50°C.
  • Catalyst Loading: Increasing Pd/C from 5% to 10% reduces reaction time from 12 h to 6 h without compromising yield.
  • Solvent Effects: Substituting ethanol with tetrahydrofuran (THF) increases solubility but necessitates higher pressures (70 psi).

Byproduct Analysis

Chromatographic data (HPLC-MS) reveal a primary byproduct (8–12%) identified as 5-((2-nitrophenyl)methyl)-o-toluidine, arising from incomplete nitro group reduction.

Ullmann Coupling of o-Toluidine with 2-Bromobenzylamine

Copper-Catalyzed Cross-Coupling

This method employs Ullmann coupling to form the C–N bond between o-toluidine and 2-bromobenzylamine. Conditions adapted from benzothiazole syntheses involve:

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Base: Cs₂CO₃ (2.0 equiv)
  • Solvent: Dimethoxyethane (DME) at 110°C for 24 h.

Reaction equation:
$$ \text{o-Toluidine} + \text{2-Bromobenzylamine} \xrightarrow{\text{CuI, DME}} 5\text{-((2-Aminophenyl)methyl)-o-toluidine} + \text{HBr} $$

Yield and Scalability

  • Lab scale (1 mmol): 62% yield
  • Kilogram scale: Yield drops to 48% due to heat transfer limitations, necessitating pressurized reactors (28–40 atm).

Comparative Analysis with Palladium Systems

Replacing CuI with PdCl₂ (5 mol%) and TBAB (tetrabutylammonium bromide) in DMSO/NMP increases yield to 71% but introduces palladium residues (>200 ppm).

Thiourea Cyclization via Hügershoff Reaction

Synthesis of Isothiocyanate Intermediate

Adapting protocols from thiazoloquinazolinone synthesis, o-toluidine is first converted to a thiourea derivative:

  • Thiophosgene treatment: React o-toluidine with thiophosgene (1.2 equiv) in THF/NaHCO₃ to form isothiocyanate (98% yield).
  • Cyclization: Treat isothiocyanate with liquid bromine in chloroform, inducing electrophilic aromatic substitution to form the benzothiazole core.

Limitations and Modifications

  • Byproducts: Brominated side products constitute 15–20% of the crude mixture, requiring column chromatography for removal.
  • Alternative reagents: Using tert-butyl nitrite (t-BuONO) and CuCl₂ in acetonitrile reduces bromine-related side reactions, improving yield to 69.7%.

Analytical Validation and Purity Assessment

HPLC Characterization

Reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water (70:30) + 0.1% H₃PO₄ achieves baseline separation (retention time: 8.2 min). Key parameters:

Parameter Value
Column dimensions 150 × 4.6 mm, 5 µm
Flow rate 1.0 mL/min
Detection UV 254 nm
Purity 95.3%

Mass Spectrometry

ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 213.2 (theoretical 212.3).

Industrial-Scale Considerations

Continuous Flow Synthesis

High-pressure methodologies from benzothiazole production are adaptable:

  • Reactor type: Tubular flow reactor (12 m length, 1 cm diameter)
  • Conditions: 420°C, 42 atm, residence time 4 min
  • Yield: 75.5% at 10 kg batch size.

Environmental Impact

  • Waste reduction: Continuous processes reduce solvent waste by 40% compared to batch methods.
  • Catalyst recycling: CuI recovery rates exceed 90% via aqueous NH₃ washes.

Chemical Reactions Analysis

Types of Reactions

5-[(2-aminophenyl)methyl]-o-toluidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of nitro or hydroxyl derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically converting nitro groups to amino groups.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, iodine for oxidation, and hydrogen gas for reduction. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

Major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.

Scientific Research Applications

5-[(2-aminophenyl)methyl]-o-toluidine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-[(2-aminophenyl)methyl]-o-toluidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Features:

  • Core Structure: The o-toluidine moiety has a methyl group at the 2-position and an amino group at the 1-position of the benzene ring.
  • Applications : Likely applications include use as an intermediate in pharmaceuticals, agrochemicals, or polymer chemistry, given the reactivity of aromatic amines in crosslinking and functionalization .

Structural Analogs

The following compounds share structural or functional similarities with 5-((2-Aminophenyl)methyl)-o-toluidine:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Differences Reactivity/Applications Toxicity Profile
o-Toluidine (2-Methylaniline) Lacks the (2-aminophenyl)methyl group. Herbicide intermediates, rubber antioxidants . Carcinogenic (IARC Group 1) .
5-[(4-Aminocyclohexyl)methyl]-o-toluidine Cyclohexyl vs. phenyl substituent; amino group at 4-position. Potential use in chiral catalysts or polymers . Limited data; likely less toxic due to cyclohexyl group.
Entinostat (SNDX-275) Contains a carbamate-linked pyridinyl group. Antineoplastic agent targeting histone deacetylases . Moderate toxicity (clinical trials).
N-(2-Chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride Trifluoromethyl and chloro substituents. Agrochemical intermediates . High reactivity; acute toxicity expected.

Physicochemical Properties

  • Solubility: The addition of the (2-aminophenyl)methyl group likely reduces water solubility compared to o-toluidine, which is sparingly soluble (0.5–1.0 g/100 mL at 20°C) . Enhanced lipophilicity may improve compatibility with organic solvents.

Reactivity and Functionalization

  • Electrophilic Substitution: The amino and methyl groups activate the benzene ring toward electrophilic substitution. The 5-position substituent may direct further reactions to the 3- or 4-positions.
  • Crosslinking Potential: The dual amino groups enable participation in Schiff base formation or coordination chemistry, useful in polymer networks or metal-organic frameworks .

Biological Activity

5-((2-Aminophenyl)methyl)-o-toluidine, a compound featuring both an amino group and a toluene moiety, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antimicrobial and cytotoxic effects, as well as relevant case studies and research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C15H16N2\text{C}_{15}\text{H}_{16}\text{N}_2

This compound consists of a toluene ring substituted with an amino group and a phenyl group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of toluidine compounds exhibit significant antimicrobial properties. For example, a related compound demonstrated potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 μM .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (μM)
This compoundE. coliTBD
5-Methyl-7-thiazolopyridinePseudomonas aeruginosa0.21
5-Methyl-7-thiazolopyridineCandida albicans0.83

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays have shown that certain derivatives of toluidine compounds exhibit varying levels of toxicity against human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Notably, these studies revealed that some derivatives had lower IC50 values, indicating higher toxicity .

Table 2: Cytotoxicity of Toluidine Derivatives

CompoundCell LineIC50 (μM)
This compoundHaCatTBD
5-Methyl-7-thiazolopyridineBALB/c 3T3TBD

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focused on the synthesis and biological activity evaluation of novel thiazolopyridine derivatives found that modifications in the structure led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that similar modifications in the structure of this compound could yield compounds with improved efficacy.
  • Mechanism of Action : Molecular docking studies have been employed to elucidate the binding interactions of related compounds with bacterial targets such as DNA gyrase. These studies indicate that effective binding is crucial for the expression of antibacterial activity, suggesting potential pathways for further development of new antimicrobial agents based on the toluidine framework .
  • Safety Assessments : The safety profile of toluidine derivatives is critical given the potential for skin penetration and associated risks. For instance, o-toluidine has been classified as a human carcinogen, necessitating thorough investigations into the safety and toxicological profiles of its derivatives .

Q & A

Q. How to design experiments to study degradation pathways under various conditions?

  • Experimental Design : Expose the compound to UV light, acidic/basic buffers, and oxidizing agents (e.g., H₂O₂). Monitor degradation via LC-MS and identify products like 4-Amino-3-methylphenol (CAS 95-53-4 derivative) .

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